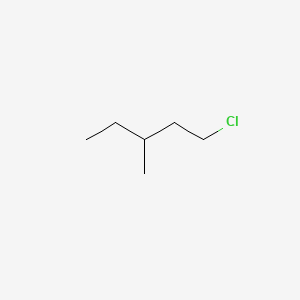

1-Chloro-3-methylpentane

説明

BenchChem offers high-quality 1-Chloro-3-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-3-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLWLQUJUTWEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977553 | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-93-7 | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-1-Chloro-3-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of (S)-1-Chloro-3-methylpentane, a valuable chiral building block in organic synthesis. The document details the primary synthetic route from its corresponding chiral alcohol, including a thorough experimental protocol, reaction mechanism, and methods for characterization and determination of enantiomeric purity.

Introduction

(S)-1-Chloro-3-methylpentane is a chiral alkyl halide of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The presence of a stereocenter at the C3 position necessitates a synthetic approach that ensures high enantiomeric purity. The most common and effective method for the preparation of this compound is through the nucleophilic substitution of the hydroxyl group of (S)-3-methylpentan-1-ol. This guide focuses on the well-established use of thionyl chloride (SOCl₂) for this transformation, a reagent known for its reliability in converting primary alcohols to their corresponding chlorides.

Synthesis of the Chiral Precursor: (S)-3-Methylpentan-1-ol

The synthesis of the target molecule begins with the procurement or synthesis of the chiral starting material, (S)-3-methylpentan-1-ol. This chiral alcohol can be obtained through various methods, including asymmetric synthesis or resolution of a racemic mixture. One common laboratory-scale approach involves the asymmetric reduction of 3-methylpentanal.

Illustrative Synthetic Pathway for the Precursor:

Caption: Asymmetric synthesis of the chiral precursor.

Stereoselective Synthesis of (S)-1-Chloro-3-methylpentane

The conversion of the primary alcohol (S)-3-methylpentan-1-ol to (S)-1-Chloro-3-methylpentane is typically achieved via a nucleophilic substitution reaction. The use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard and effective method that proceeds with retention of the stereoconfiguration at the C3 chiral center, as the reaction occurs at the achiral C1 position.

Reaction Mechanism

The reaction with thionyl chloride in the presence of pyridine follows an Sₙ2 mechanism. The pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct.

Reaction Workflow and Mechanism:

Caption: Synthetic workflow and detailed Sₙ2 mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure for the chlorination of a chiral primary alcohol and should be adapted and optimized for the specific substrate and scale.

Materials and Equipment:

-

(S)-3-methylpentan-1-ol

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-3-methylpentan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly quench by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (S)-1-Chloro-3-methylpentane.

Data Presentation

While specific quantitative data for the synthesis of (S)-1-Chloro-3-methylpentane is not extensively reported in readily available literature, the following table presents typical results for the chlorination of a similar chiral primary alcohol, (S)-2-methyl-1-butanol, to (S)-1-chloro-2-methylbutane, which is expected to have a comparable reaction efficiency and stereochemical outcome.

| Parameter | Value |

| Starting Material | (S)-2-methyl-1-butanol |

| Chlorinating Agent | Thionyl Chloride |

| Base | Pyridine |

| Solvent | Diethyl Ether |

| Reaction Temperature | 0 °C to room temp. |

| Reaction Time | 18 hours |

| Yield | ~85% |

| Enantiomeric Excess (e.e.) | >99% |

Note: This data is representative of a similar reaction and serves as an illustrative example.

Characterization and Enantiomeric Excess Determination

The synthesized (S)-1-Chloro-3-methylpentane should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify the C-Cl stretching vibration.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The most critical characterization for this chiral molecule is the determination of its enantiomeric excess (e.e.). This is typically achieved using chiral gas chromatography (chiral GC) .

Logical Workflow for e.e. Determination:

Caption: Workflow for determining enantiomeric excess.

Conclusion

The synthesis of (S)-1-Chloro-3-methylpentane can be reliably achieved with high stereochemical fidelity from its corresponding chiral alcohol using thionyl chloride in the presence of pyridine. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for obtaining high yields and preserving the enantiomeric purity of the product. The detailed protocol and characterization methods outlined in this guide provide a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to successfully synthesize and analyze this important chiral building block.

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data of 1-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-chloro-3-methylpentane. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It includes detailed experimental protocols for data acquisition and visualizations to illustrate analytical workflows and molecular fragmentation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrum of 1-chloro-3-methylpentane. These predictions are derived from established substituent effects and fragmentation patterns observed in similar halogenated alkanes.

Table 1: Predicted ¹H NMR Data for 1-Chloro-3-methylpentane (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~3.55 | Triplet | 2H | ~6.5 | -CH₂-Cl (C1) |

| ~1.65 | Multiplet | 2H | - | -CH₂- (C2) |

| ~1.40 | Multiplet | 1H | - | -CH- (C3) |

| ~1.25 | Multiplet | 2H | - | -CH₂- (C4) |

| ~0.90 | Triplet | 3H | ~7.0 | -CH₃ (C5) |

| ~0.88 | Doublet | 3H | ~6.5 | -CH₃ (C3-methyl) |

Table 2: Predicted ¹³C NMR Data for 1-Chloro-3-methylpentane (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~45 | -CH₂-Cl (C1) |

| ~38 | -CH₂- (C2) |

| ~35 | -CH- (C3) |

| ~28 | -CH₂- (C4) |

| ~19 | -CH₃ (C3-methyl) |

| ~11 | -CH₃ (C5) |

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Chloro-3-methylpentane

| m/z | Ion | Notes |

| 120/122 | [C₆H₁₃Cl]⁺ | Molecular ion peak (M⁺) and its isotope peak (M⁺+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. |

| 85 | [C₆H₁₃]⁺ | Loss of chlorine radical (•Cl). |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain. |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain, likely a stable tertiary butyl cation. |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for a liquid sample like 1-chloro-3-methylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-chloro-3-methylpentane for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the spectra.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like 1-chloro-3-methylpentane, direct injection or infusion into the ion source via a syringe pump is a common method.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

2. Ionization:

-

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

-

In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy can also lead to fragmentation of the molecular ion.

3. Mass Analysis:

-

The generated ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Processing:

-

An electron multiplier or other suitable detector records the abundance of ions at each m/z value.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern. The presence of the chlorine isotope pattern (peaks at M⁺ and M⁺+2 in a ~3:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathways of 1-chloro-3-methylpentane.

physical properties of 1-Chloro-3-methylpentane boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 1-Chloro-3-methylpentane, specifically its boiling point and density. Due to a lack of readily available experimental data in common chemical databases for 1-Chloro-3-methylpentane, this document outlines the standardized experimental protocols for determining these essential physical constants.

Core Physical Properties

A summary of the key physical properties for 1-Chloro-3-methylpentane is presented below. It is recommended that the boiling point and density be determined experimentally for any specific sample to ensure accuracy for research and development purposes.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃Cl | |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Boiling Point | To be determined experimentally | At standard atmospheric pressure. |

| Density | To be determined experimentally | Specify temperature (e.g., at 20°C or 25°C). |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization and application of chemical compounds. The following are standard laboratory protocols for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with the 1-Chloro-3-methylpentane sample.

-

Capillary Tube Placement: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm. Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a specialized glass flask used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (with a ground-glass stopper and a capillary opening)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

-

Distilled water

-

The liquid sample (1-Chloro-3-methylpentane)

Procedure:

-

Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Mass of the Pycnometer with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, allowing excess water to escape through the capillary. Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

Mass of the Pycnometer with Sample: Empty and dry the pycnometer. Fill it with 1-Chloro-3-methylpentane, following the same procedure of inserting the stopper and allowing the excess to escape. Thermally equilibrate the pycnometer with the sample in the constant temperature water bath to the same temperature used for the water. Dry the exterior and weigh the filled pycnometer. Record the mass (m₃).

-

Calculation of Density:

-

Mass of water: m_water = m₂ - m₁

-

Volume of the pycnometer at the specified temperature: V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Mass of the sample: m_sample = m₃ - m₁

-

Density of the sample: ρ_sample = m_sample / V

-

Workflow and Visualization

The logical flow for the experimental determination of the physical properties of a liquid sample like 1-Chloro-3-methylpentane can be visualized as follows.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

Spectroscopic Characterization of 1-Chloro-3-methylpentane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1-chloro-3-methylpentane. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and provides expected values for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the analysis of analogous structures.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for 1-chloro-3-methylpentane.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-Cl (C1) |

| ~1.65 | Multiplet | 2H | -CH₂- (C2) |

| ~1.50 | Multiplet | 1H | -CH- (C3) |

| ~1.25 | Multiplet | 2H | -CH₂- (C4) |

| ~0.90 | Triplet | 3H | -CH₃ (C5) |

| ~0.88 | Doublet | 3H | -CH₃ (on C3) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~45.0 | CH₂ | -CH₂-Cl (C1) |

| ~38.5 | CH₂ | -CH₂- (C2) |

| ~34.0 | CH | -CH- (C3) |

| ~29.0 | CH₂ | -CH₂- (C4) |

| ~19.0 | CH₃ | -CH₃ (on C3) |

| ~11.0 | CH₃ | -CH₃ (C5) |

Table 3: Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2850-3000 | Strong | C-H Stretch | Alkane |

| 1450-1470 | Medium | C-H Bend | Alkane |

| 1370-1390 | Medium | C-H Bend | Alkane |

| 650-850 | Strong | C-Cl Stretch | Chloroalkane |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 120/122 | ~3:1 | [M]⁺ (Molecular Ion) |

| 85 | Variable | [M - Cl]⁺ |

| 56 | Variable | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-3-methylpentane in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 1-chloro-3-methylpentane is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 1-chloro-3-methylpentane in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Identify the molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern of approximately 3:1 due to the presence of ³⁵Cl and ³⁷Cl. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid chemical compound.

CAS number and molecular formula of 1-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3-methylpentane, a halogenated alkane with applications in organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and reactions, and includes visualizations of key chemical processes.

Core Data Presentation

Chemical and Physical Properties

Quantitative data for 1-Chloro-3-methylpentane is summarized in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for 1-Chloro-3-methylpentane are not widely published. The data presented here are primarily computed values sourced from comprehensive chemical databases.

| Property | Value | Source |

| CAS Number | 62016-93-7 | [1][2] |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][3] |

| IUPAC Name | 1-chloro-3-methylpentane | [1] |

| Canonical SMILES | CCC(C)CCCl | [1] |

| InChI | InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | [1] |

| InChIKey | NRLWLQUJUTWEJD-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | 3.0 | [3] |

| Topological Polar Surface Area (Computed) | 0 Ų | [1] |

| Heavy Atom Count (Computed) | 7 | |

| Rotatable Bond Count (Computed) | 3 | |

| Complexity (Computed) | 80.6 |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 1-Chloro-3-methylpentane are provided below. These protocols are based on established organic chemistry principles and procedures for similar compounds.

Synthesis of 1-Chloro-3-methylpentane

1. From 3-Methylpentan-1-ol via Nucleophilic Substitution with Thionyl Chloride

This method involves the conversion of the primary alcohol, 3-methylpentan-1-ol, to the corresponding alkyl chloride using thionyl chloride.

Materials:

-

3-Methylpentan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylpentan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours using a heating mantle.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 1-Chloro-3-methylpentane by distillation.

2. From 3-Methylpentane (B165638) via Free Radical Chlorination

This method involves the direct chlorination of 3-methylpentane using a free radical initiator, typically UV light. It's important to note that this method will produce a mixture of chlorinated isomers, and separation of the desired 1-Chloro-3-methylpentane would be necessary.[4]

Materials:

-

3-Methylpentane

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

A free radical initiator (e.g., AIBN) or a UV lamp

-

Anhydrous sodium carbonate

-

Distillation apparatus

Procedure:

-

Place 3-methylpentane in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a free radical initiator and heating.

-

Slowly bubble chlorine gas through the reaction mixture or add sulfuryl chloride dropwise.

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the desired level of conversion is achieved, stop the reaction and neutralize any remaining acid by washing with a dilute solution of anhydrous sodium carbonate.

-

Dry the organic layer and fractionally distill the mixture to isolate 1-Chloro-3-methylpentane from other isomers and unreacted starting material.

Key Reactions of 1-Chloro-3-methylpentane

1. SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction where the chlorine atom is displaced by an iodide ion.[5][6]

Materials:

-

1-Chloro-3-methylpentane

-

Sodium iodide (NaI)

-

Acetone (B3395972) (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

-

Add 1-Chloro-3-methylpentane to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.

-

After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.

-

Filter off the sodium chloride precipitate.

-

Evaporate the acetone from the filtrate.

-

The remaining residue can be purified by distillation to yield 1-Iodo-3-methylpentane.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical processes described in this guide.

Caption: Synthesis of 1-Chloro-3-methylpentane from 3-Methylpentan-1-ol.

Caption: Free radical chlorination of 3-Methylpentane leading to a mixture of products.

References

- 1. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-chloro-3-methylpentane [webbook.nist.gov]

- 3. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylpentane on monochlorination gives four possible products. The reaction follows free radical mechanism.The relative reactivities for replacement of -H are `3^(ul@):2^(ul@):1^(ul@)` =6:4:1. Relative amounts of A,B,C and D formed are [allen.in]

- 5. The reaction of (R)-1-chloro-3-methylpentane with sodium iodide in aceton.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Rise and Fall of Halogenated Alkanes: A Technical History for Modern Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of halogenated alkanes. Primarily aimed at researchers, scientists, and drug development professionals, this document details the chemical synthesis, physical properties, and the profound environmental impact of these compounds, which have played a dual role as both industrial boons and ecological threats.

A Century of Discovery and Application

The history of halogenated alkanes is a compelling narrative of chemical innovation and unintended consequences. The timeline begins with early, isolated syntheses and progresses to the widespread industrial production that characterized the 20th century.

The systematic synthesis of halogenated alkanes began in earnest in the 19th century, in step with the burgeoning field of organic chemistry and an evolving understanding of alkane structures.[1] Chloroethane, for instance, was first produced in the 15th century, but it was the development of selective methods for forming carbon-halogen bonds that enabled their widespread availability.[1]

A pivotal moment in the history of these compounds was the synthesis of chlorofluorocarbons (CFCs) in 1928 by Thomas Midgley, Jr. at General Motors.[2] This discovery was driven by the need for safer alternatives to the toxic and flammable refrigerants used at the time, such as ammonia (B1221849) (NH₃), methyl chloride (CH₃Cl), and sulfur dioxide (SO₂).[2] The resulting compounds, particularly dichlorodifluoromethane (B179400) (CFC-12), marketed under the trade name Freon, were lauded for their non-toxic and non-flammable properties.[3][4] This led to their extensive use not only in refrigeration and air conditioning but also as propellants in aerosol sprays, solvents, and foam-blowing agents.[4][5]

The post-World War II era saw a massive increase in the production and consumption of CFCs, especially in developed countries.[5] However, this period of widespread use was brought to an abrupt halt by the groundbreaking research of F. Sherwood Rowland and Mario Molina in 1974.[2][3] Their work revealed that CFCs, inert in the lower atmosphere, were transported to the stratosphere where they were photolytically decomposed by UV radiation, releasing chlorine atoms that catalytically destroy the ozone layer.[2] This discovery, initially met with skepticism from the chemical industry, was tragically confirmed by the observation of the Antarctic ozone hole in 1985.[3][5]

The global scientific consensus on the detrimental effects of CFCs led to unprecedented international cooperation, culminating in the 1987 Montreal Protocol on Substances that Deplete the Ozone Layer.[5] This treaty and its subsequent amendments mandated a phase-out of CFCs and other ozone-depleting substances.[4][6] This spurred the development of transitional replacements like hydrochlorofluorocarbons (HCFCs), which have a lower ozone depletion potential, and later, hydrofluorocarbons (HFCs), which have no ozone depletion potential but are potent greenhouse gases.[5] The focus has now shifted to developing alternatives with low global warming potential, such as hydrofluoroolefins (HFOs).[5]

Physicochemical Properties of Key Halogenated Alkanes

The utility of halogenated alkanes is intrinsically linked to their physical properties. The introduction of a halogen atom to an alkane backbone significantly alters its boiling point, density, and polarity. The following tables summarize key quantitative data for a selection of historically and industrially significant halogenated alkanes.

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Chloromethane (B1201357) | CH₃Cl | 50.49 | -24.2 | 0.916 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.33 |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.49 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7 | 1.59 |

| Chloroethane | C₂H₅Cl | 64.51 | 12.3 | 0.898 |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | C₂Cl₃F₃ | 187.37 | 47.6 | 1.57 |

| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | -29.8 | 1.33 (at 21°C) |

| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | 23.7 | 1.49 (at 20°C) |

Table 1: Physical Properties of Selected Halogenated Alkanes. Data compiled from various sources.[1]

Environmental Impact: Ozone Depletion and Global Warming

The environmental legacy of halogenated alkanes is defined by their impact on the stratospheric ozone layer and their contribution to global warming. The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy ozone, with CFC-11 assigned a value of 1.0. The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP=1).

| Refrigerant | Type | ODP (Ozone Depletion Potential) | GWP (Global Warming Potential, 100-year) |

| R-11 (CFC-11) | CFC | 1.0 | 4750 |

| R-12 (CFC-12) | CFC | 1.0 | 10900 |

| R-22 (HCFC-22) | HCFC | 0.055 | 1810 |

| R-123 (HCFC-123) | HCFC | 0.02 | 77 |

| R-134a (HFC-134a) | HFC | 0 | 1430 |

| R-404A | HFC Blend | 0 | 3922 |

| R-410A | HFC Blend | 0 | 2088 |

| R-1234yf (HFO-1234yf) | HFO | 0 | <1 |

Table 2: Ozone Depletion Potential and Global Warming Potential of Common Refrigerants. Data compiled from multiple sources.[3][5]

Key Experimental Protocols in the Synthesis of Halogenated Alkanes

The synthesis of halogenated alkanes can be achieved through various chemical reactions. The following sections detail the methodologies for key historical and laboratory-scale preparations.

Free-Radical Halogenation of Alkanes

This method is a cornerstone of industrial synthesis for simple haloalkanes. It proceeds via a free-radical chain mechanism initiated by UV light or heat.

Objective: To synthesize chloromethane from methane (B114726) and chlorine gas.

Materials:

-

Methane gas (CH₄)

-

Chlorine gas (Cl₂)

-

UV light source

-

Gas reaction vessel

-

Gas washing bottles

-

Condenser

Procedure:

-

A mixture of methane and chlorine gas is introduced into the reaction vessel. To favor monosubstitution, a high concentration of methane relative to chlorine is used.

-

The reaction vessel is irradiated with UV light to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, forming two chlorine radicals.

-

The reaction proceeds through a chain reaction of propagation steps where a chlorine radical abstracts a hydrogen atom from methane to form a methyl radical, which then reacts with a chlorine molecule to produce chloromethane and another chlorine radical.

-

The reaction is terminated when two radicals combine.

-

The product mixture, which may contain unreacted starting materials and polysubstituted products (dichloromethane, chloroform, carbon tetrachloride), is passed through a series of gas washing bottles to remove HCl and unreacted chlorine.

-

The chlorinated methanes are then separated by fractional distillation.

Nucleophilic Substitution of Alcohols

This is a common laboratory method for the preparation of alkyl halides from readily available alcohols.

Objective: To synthesize 1-bromobutane (B133212) from 1-butanol.

Materials:

-

1-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a mixture of sodium bromide and water is prepared.

-

1-butanol is added to the flask.

-

Concentrated sulfuric acid is added slowly and carefully with cooling. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

The bromide ion, a good nucleophile, then attacks the carbon atom bearing the leaving group in an Sₙ2 reaction, displacing water and forming 1-bromobutane.

-

The reaction mixture is heated under reflux to ensure the reaction goes to completion.

-

After reflux, the crude 1-bromobutane is isolated by distillation.

-

The distillate is washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again in a separatory funnel.

-

The organic layer is dried over anhydrous calcium chloride and then purified by a final distillation to yield pure 1-bromobutane.

Conclusion

The history of halogenated alkanes serves as a powerful case study in the lifecycle of chemical discovery, application, and environmental stewardship. From their celebrated introduction as "safety" refrigerants to their global condemnation as ozone-depleting substances, these compounds have left an indelible mark on both industry and the environment. For today's researchers and drug development professionals, this history underscores the critical importance of long-term environmental impact assessment in the development of new chemical entities. The ongoing search for environmentally benign alternatives continues to be a significant driver of innovation in organic and industrial chemistry.

References

- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 2. Comparison Table | NDL Industries [ndlindustries.com]

- 3. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 4. scribd.com [scribd.com]

- 5. Refrigerants and Global Warming Potential — NY4Cool [ny4cool.org]

- 6. Global production of ozone-depleting substances | Stats NZ [stats.govt.nz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Properties of 1-Chloro-3-methylpentane Isomers

Abstract

1-Chloro-3-methylpentane (C₆H₁₃Cl) is a halogenated alkane that serves as a fundamental structure in organic chemistry. Due to the presence of a chiral center, it exists as a pair of stereoisomers. Understanding the distinct theoretical properties of these isomers is crucial for applications in stereoselective synthesis and drug development, where specific enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive overview of the theoretical properties of 1-chloro-3-methylpentane isomers, details the computational methodologies used for their characterization, and presents key data in a structured format for comparative analysis.

Isomerism in 1-Chloro-3-methylpentane

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. 1-Chloro-3-methylpentane exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomers

The molecular formula C₆H₁₃Cl can represent numerous constitutional isomers, where atoms are connected in a different order. These isomers possess distinct physical and chemical properties. Examples include 2-chloro-3-methylpentane, 3-chloro-3-methylpentane (B1594240), and 1-chlorohexane.[1] While this guide focuses on the isomers of 1-chloro-3-methylpentane, a brief comparison of boiling points for different chloroalkanes highlights the structural impact on physical properties.

Stereoisomers of 1-Chloro-3-methylpentane

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The carbon atom at position 3 (C3) in 1-chloro-3-methylpentane is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2-chloroethyl group (-CH₂CH₂Cl).

This single chiral center gives rise to two possible stereoisomers, which are non-superimposable mirror images of each other known as enantiomers.[2][3][4][5][6] The number of possible stereoisomers is calculated by the formula 2ⁿ, where 'n' is the number of chiral centers. For 1-chloro-3-methylpentane, n=1, resulting in 2¹ = 2 stereoisomers.[2][3] These are designated as (R)-1-chloro-3-methylpentane and (S)-1-chloro-3-methylpentane.

Theoretical and Computed Properties

The theoretical properties of the (R) and (S) enantiomers are identical in an achiral environment, with the notable exception of their interaction with plane-polarized light.

Physical Properties

Enantiomers exhibit identical physical properties such as boiling point, melting point, density, and refractive index. Any experimental differences in these values would be attributable to impurities. Their separation, therefore, requires chiral resolution techniques. In contrast, constitutional isomers have distinct physical properties. For example, 3-chloropentane (B1594929) has a boiling point of 97.55°C, while 3-chloro-3-methylpentane boils at 114 °C.[1][7]

Table 1: Summary of Computed Properties for 1-Chloro-3-methylpentane Data sourced from PubChem and other computational databases.

| Property | Value | Source Citation |

| Molecular Formula | C₆H₁₃Cl | [8] |

| Molecular Weight | 120.62 g/mol | [8][9] |

| IUPAC Name | 1-chloro-3-methylpentane | [8] |

| InChIKey | NRLWLQUJUTWEJD-UHFFFAOYSA-N | [8] |

| SMILES | CCC(C)CCCl | [8] |

| Polar Surface Area | 0 Ų | [8][9] |

| XLogP3 | 3.5 | [9] |

Spectroscopic Properties

In standard achiral solvents, the spectroscopic profiles of enantiomers are indistinguishable.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H and ¹³C NMR spectra for (R)- and (S)-1-chloro-3-methylpentane are identical, as the chemical shifts and coupling constants are not influenced by the chirality of the molecule in an achiral medium.

-

Infrared (IR) Spectroscopy: The vibrational modes of the two enantiomers are the same, leading to identical IR spectra. The characteristic C-Cl stretching vibrations are expected to appear in the range of 550–750 cm⁻¹.[7]

Chemical Reactivity

As a primary alkyl halide, 1-chloro-3-methylpentane is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[7][10]

-

Reaction with Achiral Reagents: The (R) and (S) enantiomers exhibit identical reaction rates and product distributions when reacting with achiral reagents.

-

Reaction with Chiral Reagents: When reacting with a chiral, non-racemic reagent, the two enantiomers will react at different rates, leading to different product ratios. This principle is the basis for kinetic resolution and is of paramount importance in pharmaceutical development, where enzymes (chiral catalysts) metabolize enantiomeric drugs at different rates.

Computational Protocols for Property Determination

The theoretical properties of molecules like 1-chloro-3-methylpentane are primarily determined through computational chemistry methods. Density Functional Theory (DFT) is a robust and widely used approach for this purpose. Below is a detailed, generalized workflow.

Experimental Protocol: DFT-Based Property Calculation

-

Structure Generation:

-

Construct the 3D structures of both (R)- and (S)-1-chloro-3-methylpentane using molecular modeling software (e.g., Avogadro, GaussView). Assign the correct stereochemistry at the C3 center.

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of each enantiomer.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice.

-

Basis Set: 6-31G(d) or a larger set for higher accuracy.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

The optimization process iteratively adjusts atomic coordinates to minimize the total electronic energy of the molecule.

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation on the optimized geometry using the same functional and basis set.

-

Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

-

Purpose 2 (Thermodynamics & IR): Calculate zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and predict the theoretical infrared (IR) spectrum. The frequencies and intensities of vibrational modes can be directly compared to experimental IR data.

-

-

Property Calculation:

-

Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

-

Dipole Moment: Calculated from the electronic charge distribution.

-

NMR Spectra: Predict ¹H and ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

-

Conclusion

1-Chloro-3-methylpentane is a chiral molecule existing as a pair of enantiomers, (R) and (S). While these stereoisomers share identical physical and spectroscopic properties in an achiral context, their reactivity can differ significantly in the presence of other chiral molecules. This distinction is fundamental in drug development and stereoselective synthesis. The theoretical properties of these isomers can be accurately predicted using computational chemistry workflows, such as those based on Density Functional Theory. These computational protocols provide invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and accelerating research in chemical and pharmaceutical sciences.

References

- 1. 3-chloro-3-methylpentane [stenutz.eu]

- 2. The total possible stereoisomers of 1 -chloro-3-methyl pentane is (A) 2 (.. [askfilo.com]

- 3. askfilo.com [askfilo.com]

- 4. chegg.com [chegg.com]

- 5. Answered: Draw all the stereoisomers for each of the following: a. 1-chloro-3-methylpentane b. 2-methyl-1-propanol c. 2-bromo-1-butanol d. 3-bromo-2-butanol e.… | bartleby [bartleby.com]

- 6. allen.in [allen.in]

- 7. 1-Chloro-3-methylpentane | 62016-93-7 | Benchchem [benchchem.com]

- 8. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3R)-1-chloro-3-methylpentane | C6H13Cl | CID 101996010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

A Technical Guide to the Solubility of 1-Chloro-3-methylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-methylpentane, a halogenated alkane, finds utility in various synthetic and industrial applications. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of 1-chloro-3-methylpentane, rooted in the fundamental principles of intermolecular forces. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical framework governing its solubility and presents a detailed, generalized experimental protocol for its empirical determination. This guide is intended to equip researchers and professionals with the necessary knowledge to predict solubility behavior, select appropriate solvent systems, and perform accurate solubility measurements.

Introduction to the Solubility of Haloalkanes

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and magnitude to the forces within the pure solute and pure solvent.

Haloalkanes, such as 1-chloro-3-methylpentane, are characterized by a polar carbon-halogen bond and a nonpolar alkyl chain. This dual nature dictates their solubility in various organic solvents. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron distribution. They are present in all molecules and increase with molecular size and surface area.

-

Dipole-Dipole Interactions: These forces exist between polar molecules due to the attraction of the positive end of one molecule to the negative end of another. The C-Cl bond in 1-chloro-3-methylpentane is polar, giving the molecule a permanent dipole moment.

Generally, haloalkanes are soluble in a wide range of organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is compensated by the energy released upon the formation of new attractions between the haloalkane and solvent molecules.[1][2][3]

Predicted Solubility of 1-Chloro-3-methylpentane

Table 1: Predicted Qualitative Solubility of 1-Chloro-3-methylpentane in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Alcohols have both polar (-OH) and nonpolar (alkyl) regions, allowing for favorable interactions with the polar C-Cl bond and the nonpolar alkyl chain of 1-chloro-3-methylpentane. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity, which is compatible with the dipole of the C-Cl bond. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can engage in dipole-dipole interactions with the C-Cl bond. |

| Esters | Ethyl acetate | High | Similar to ketones, the polar ester group allows for good solvation of the polar portion of the haloalkane. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The primary forces are van der Waals interactions. The large, polarizable electron clouds of aromatic rings can interact favorably with the alkyl halide. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | Solubility is driven by van der Waals forces. The nonpolar nature of both the solvent and the alkyl part of the solute promotes miscibility. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The principle of "like dissolves like" is strongly applicable here, with similar intermolecular forces dominating. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as 1-chloro-3-methylpentane, in an organic solvent. The most common and reliable method is the isothermal shake-flask method.

Materials and Equipment

-

1-Chloro-3-methylpentane (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

-

Appropriate personal protective equipment (PPE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-chloro-3-methylpentane to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of a distinct, undissolved phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The shaking ensures efficient mixing and facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaking and allow the mixture to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute.

-

Record the exact mass of the collected filtrate.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered sample to a known volume with the pure solvent.

-

Analyze the concentration of 1-chloro-3-methylpentane in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

-

Prepare a calibration curve by analyzing a series of standard solutions of 1-chloro-3-methylpentane in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of 1-chloro-3-methylpentane in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), mole fraction (χ), or molality (mol/kg).

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-chloro-3-methylpentane in an organic solvent.

Caption: Workflow for Experimental Solubility Determination.

Solvent Selection Pathway

This diagram outlines a logical pathway for selecting a suitable organic solvent for a process involving 1-chloro-3-methylpentane, considering key factors.

Caption: Solvent Selection Pathway.

Conclusion

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Chloro-3-methylpentane. The information is compiled from established safety data sheets and chemical databases to ensure a high standard of accuracy for professionals in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of 1-Chloro-3-methylpentane is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl | [1] |

| Molecular Weight | 120.62 g/mol | [1] |

| CAS Number | 62016-93-7 | [1] |

| Appearance | Liquid (presumed) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Water Solubility | Not available |

Hazard Identification and Classification

1-Chloro-3-methylpentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

-

Flame: Indicates a flammable hazard.

-

Exclamation Mark: Indicates skin and eye irritation, and respiratory tract irritation.

Signal Word: Warning[1]

Experimental Protocols for Hazard Determination

While specific experimental data for 1-Chloro-3-methylpentane is not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral, Dermal, and Inhalation Toxicity

Standardized OECD test guidelines (e.g., OECD 420, 423, 402, 403) are employed to determine the acute toxicity of a substance. These protocols involve the administration of the chemical to laboratory animals (typically rats) via oral, dermal, or inhalation routes. The studies are designed to determine the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) and to identify signs of toxicity.

Skin Irritation

The potential for skin irritation is assessed using methods such as the OECD Test Guideline 404. This involves applying the substance to the shaved skin of an animal (historically rabbits) and observing for signs of erythema (redness) and edema (swelling) over a period of time. In vitro methods using reconstructed human epidermis models are increasingly used as alternatives.

Eye Irritation

Eye irritation potential is evaluated using protocols like the OECD Test Guideline 405. This test has traditionally involved instilling the substance into the eye of an animal (typically a rabbit) and scoring the irritation to the cornea, iris, and conjunctiva. As with skin irritation testing, in vitro alternatives are now preferred.

Safety Precautions and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with 1-Chloro-3-methylpentane.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Toxicokinetics and Metabolism

Specific toxicokinetic and metabolic pathway information for 1-Chloro-3-methylpentane is not available. However, the metabolism of short-chain chlorinated alkanes generally proceeds through two primary pathways: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation.[2][3]

Cytochrome P450 Oxidation

The cytochrome P450 enzyme system, primarily in the liver, can hydroxylate the alkyl chain.[2] This can lead to the formation of an unstable intermediate that can eliminate hydrogen chloride, resulting in the formation of an aldehyde or ketone.[4]

Glutathione Conjugation

Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the chlorinated alkane, leading to the formation of a more water-soluble conjugate that can be further metabolized and excreted.[3][5]

Visualizations

Logical Workflow for Hazard Assessment

Caption: A logical workflow for the hazard assessment of a chemical substance.

Representative Metabolic Pathway for Short-Chain Chlorinated Alkanes

Caption: A representative metabolic pathway for short-chain chlorinated alkanes.

References

- 1. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. courses.washington.edu [courses.washington.edu]

- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Free Radical Chlorination of 3-Methylpentane: A Mechanistic and Quantitative Analysis

Abstract: This technical guide provides a comprehensive examination of the free radical chlorination of 3-methylpentane (B165638). It serves as a model system for understanding the principles of radical chain reactions, regioselectivity, and stereochemical outcomes in alkane halogenation. This document details the reaction mechanism, analyzes the factors governing product distribution, presents quantitative data on bond reactivity, and outlines a typical experimental protocol for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism

Free radical halogenation proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. The overall reaction for the monochlorination of 3-methylpentane is:

CH₃CH₂CH(CH₃)CH₂CH₃ + Cl₂ --(UV light)--> C₆H₁₃Cl + HCl

1.1. Initiation The reaction is initiated by the homolytic cleavage of the relatively weak chlorine-chlorine bond (Bond Dissociation Energy: ~243 kJ/mol) by ultraviolet (UV) light. This step generates two highly reactive chlorine radicals, which are neutral species with an unpaired electron.

-

Reaction: Cl₂ + UV light (hν) → 2 Cl•

1.2. Propagation The propagation phase consists of two repeating steps that are responsible for the formation of the products and the regeneration of the chain-carrying radical.

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the 3-methylpentane molecule. This is the rate-determining step and dictates the regioselectivity of the reaction. This abstraction forms a stable hydrogen chloride (HCl) molecule and a 3-methylpentyl radical intermediate.[1]

-

Reaction: C₆H₁₄ + Cl• → C₆H₁₃• + HCl

-

-

Step 2: Halogenation. The resulting alkyl radical reacts with a molecule of chlorine (Cl₂) to form the monochlorinated product and a new chlorine radical, which can then continue the chain reaction.[1][2]

-

Reaction: C₆H₁₃• + Cl₂ → C₆H₁₃Cl + Cl•

-

1.3. Termination The chain reaction is terminated when any two radical species combine to form a stable, non-radical molecule. These are relatively rare events compared to propagation steps but are crucial for ending the reaction.

-

Possible Reactions:

-

Cl• + Cl• → Cl₂

-

C₆H₁₃• + Cl• → C₆H₁₃Cl

-

C₆H₁₃• + C₆H₁₃• → C₁₂H₂₆

-

Regioselectivity and Reactivity

The chlorination of 3-methylpentane does not produce a single product but rather a mixture of constitutional isomers. The distribution of these isomers is determined by the relative reactivity of the different types of carbon-hydrogen bonds within the molecule.

2.1. C-H Bond Strength and Radical Stability The rate of hydrogen abstraction depends on the stability of the alkyl radical being formed. Radical stability follows the order: tertiary (3°) > secondary (2°) > primary (1°).[3][4] This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center through hyperconjugation and inductive effects. Consequently, the C-H bond dissociation energies (BDEs) are lowest for tertiary hydrogens and highest for primary hydrogens, making tertiary hydrogens easier to abstract.

| C-H Bond Type | Example | Bond Dissociation Energy (kcal/mol) | Relative Radical Stability |

| Primary (1°) | CH₃CH₂-H | ~98 | Least Stable |

| Secondary (2°) | (CH₃)₂CH-H | ~95 | More Stable |

| Tertiary (3°) | (CH₃)₃C-H | ~93 | Most Stable |

| Table 1: Generalized C-H Bond Dissociation Energies and Resulting Radical Stability.[4] |

2.2. Relative Reactivity in Chlorination While radical stability is a key factor, chlorination is known to be a relatively unselective process because the hydrogen abstraction step is exothermic and has an early transition state (Hammond's Postulate).[5] However, a clear preference exists. At room temperature, the approximate relative rates of abstraction by a chlorine radical are given below.

| C-H Bond Type | Relative Rate of Abstraction (at 25 °C) |

| Primary (1°) | 1 |

| Secondary (2°) | 3.5 - 4.5 |

| Tertiary (3°) | 5 - 6 |

| Table 2: Relative Reactivity of C-H Bonds in Free Radical Chlorination.[4][6][7] For calculations in this guide, we will use the approximate ratio of 1 : 4 : 5 for 1°, 2°, and 3° hydrogens, respectively. |

Product Distribution Analysis

3-methylpentane has four distinct sets of hydrogen atoms, leading to the formation of four constitutional isomers upon monochlorination.[8]

The theoretical yield of each isomer can be predicted by multiplying the number of equivalent hydrogens by their relative reactivity factor.

| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated Amount (Hydrogens × Reactivity) | Predicted Yield (%) |

| 1-chloro-3-methylpentane | Primary (a) | 6 | 1 | 6 × 1 = 6.0 | 20.1% |

| 2-chloro-3-methylpentane | Secondary (b) | 4 | 4 | 4 × 4 = 16.0 | 53.5% |

| 3-chloro-3-methylpentane | Tertiary (c) | 1 | 5 | 1 × 5 = 5.0 | 16.7% |

| 1-chloro-2-ethylbutane | Primary (d) | 3 | 1 | 3 × 1 = 3.0 | 10.0% |

| Total | 14 | 29.9 | 100% | ||

| Table 3: Predicted Product Distribution for Monochlorination of 3-Methylpentane. | |||||

| Resulting from abstraction at the methyl group on carbon 3. |

This calculation predicts that 2-chloro-3-methylpentane will be the major product due to the combination of a moderate number of hydrogens (4) and higher secondary reactivity (4).

Stereochemical Outcomes

The free radical chlorination of the achiral starting material, 3-methylpentane, can lead to the formation of new stereocenters.

-

Radical Intermediate Geometry: The alkyl radical intermediates are sp²-hybridized and have a trigonal planar geometry, with the unpaired electron residing in a p-orbital.[9][10]

-

Racemization: When a new stereocenter is formed, the incoming chlorine molecule can attack the planar radical from either face with equal probability. This results in the formation of an equal mixture of R and S enantiomers, known as a racemic mixture.[9][10]

All four constitutional isomers produced from 3-methylpentane are chiral:

-

1-chloro-3-methylpentane: Forms a new stereocenter at C3. A racemic mixture is produced.

-

2-chloro-3-methylpentane: Forms new stereocenters at C2 and C3. A mixture of diastereomers (in racemic pairs) is produced.

-

3-chloro-3-methylpentane: Forms a new stereocenter at C3. A racemic mixture is produced.

-

1-chloro-2-ethylbutane: Forms a new stereocenter at C2. A racemic mixture is produced.

Experimental Protocols

5.1. Materials and Apparatus

-

Reactants: 3-methylpentane (high purity), Chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂) as a safer alternative source of chlorine radicals.

-

Apparatus: A three-necked round-bottom flask, a reflux condenser, a gas inlet tube/dropping funnel, a magnetic stirrer, a UV lamp (e.g., mercury vapor lamp), a gas trap (for excess Cl₂ and HCl byproduct, typically containing NaOH solution).

-

Analysis: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar DB-1 or similar).

5.2. General Procedure for Photochlorination

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Charge the flask with 3-methylpentane. If using an inert solvent, add it at this stage.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical inhibitor.

-

Initiation: Position the UV lamp adjacent to the reaction flask (if glass, ensure it is not UV-blocking Pyrex). Begin stirring.

-

Reaction: Slowly bubble chlorine gas into the solution at a controlled rate. The reaction is often exothermic, so cooling with a water bath may be necessary to maintain a constant temperature (e.g., 25 °C).

-

Monitoring: Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color and by taking aliquots for GC analysis.

-

Workup: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp. Purge the system with inert gas to remove residual Cl₂ and HCl. Wash the organic mixture with a dilute sodium bicarbonate solution to neutralize acid, followed by water, and then dry over an anhydrous salt (e.g., MgSO₄).

5.3. Product Analysis by Gas Chromatography (GC)

-

Sample Preparation: Dilute a small sample of the final reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject the sample into the GC.

-

Separation: The different monochlorinated isomers, being constitutional isomers, will have slightly different boiling points and will separate on the column. A typical temperature program might start at 50 °C and ramp to 150 °C.

-

Quantification: The area of each peak in the chromatogram is proportional to the amount of that isomer present. The percentage of each product is calculated by dividing its peak area by the total area of all product peaks.[11] This experimental distribution can then be compared to the theoretical yields calculated in Table 3.

References

- 1. savemyexams.com [savemyexams.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]